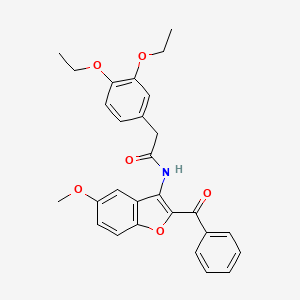![molecular formula C22H19BrN2O3 B3439719 6-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3439719.png)
6-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
6-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a bromine atom, an indole moiety, and a chromene structure, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and chromene intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole derivative . The chromene moiety can be synthesized through a Knoevenagel condensation reaction between salicylaldehyde and malononitrile, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the chromene structure can be reduced to form dihydrochromene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include oxindole derivatives, dihydrochromene derivatives, and various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
6-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The chromene structure can interact with cellular proteins, affecting signal transduction pathways and cellular processes . The bromine atom may enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
2-oxo-2H-chromene-3-carboxamide: A chromene derivative with potential therapeutic applications.
6-bromoindole: A simpler indole derivative with a bromine atom, used in various chemical reactions.
Uniqueness
6-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of an indole moiety, a chromene structure, and a bromine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for scientific research .
Eigenschaften
IUPAC Name |
6-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-12-3-5-19-17(9-12)16(13(2)25-19)7-8-24-21(26)18-11-14-10-15(23)4-6-20(14)28-22(18)27/h3-6,9-11,25H,7-8H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEWLQSCKJBQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{4-[(3,5-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3439645.png)
![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B3439646.png)
![8-{4-[(3,5-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-7-[(3-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3439648.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE](/img/structure/B3439650.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3439665.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3439673.png)
![7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3439678.png)
![3-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B3439685.png)
![6-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3439703.png)
![6-BROMO-3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B3439706.png)
![3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B3439712.png)
![2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B3439721.png)
![2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B3439722.png)
